Cas no 101710-65-0 (1,4-Benzenedimethanaminium,N,N'-bis(2-hydroxyethyl)-N,N,N',N'-tetramethyl-, dibromide (9CI))

1,4-Benzenedimethanaminium,N,N'-bis(2-hydroxyethyl)-N,N,N',N'-tetramethyl-, dibromide (9CI) structure
101710-65-0 structure
Product Name:1,4-Benzenedimethanaminium,N,N'-bis(2-hydroxyethyl)-N,N,N',N'-tetramethyl-, dibromide (9CI)
Numero CAS:101710-65-0
MF:C16H30Br2N2O2
MW:442.229603290558
CID:220162
PubChem ID:58756
Update Time:2025-04-19

1,4-Benzenedimethanaminium,N,N'-bis(2-hydroxyethyl)-N,N,N',N'-tetramethyl-, dibromide (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,4-Benzenedimethanaminium,N,N'-bis(2-hydroxyethyl)-N,N,N',N'-tetramethyl-, dibromide (9CI)
    • (p-Phenylenedimethylene)bis((2-hydroxyethyl)dimethylammonium bromide)
    • 2-hydroxyethyl-[[4-[[2-hydroxyethyl(dimethyl)azaniumyl]methyl]phenyl]methyl]-dimethylazanium,dibromide
    • AC1L1PP4
    • AC1Q1R6Y
    • AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS((2-HYDROXYETHYL)DIMETHYL-, DIBROMIDE
    • LS-18899
    • n,n'-(benzene-1,4-diyldimethanediyl)bis(2-hydroxy-n,n-dimethylethanaminium) dibromide
    • 2-hydroxyethyl-[[4-[[2-hydroxyethyl(dimethyl)azaniumyl]methyl]phenyl]methyl]-dimethylazanium dibromide
    • DTXSID90906527
    • 2-hydroxyethyl-[[4-[[2-hydroxyethyl(dimethyl)azaniumyl]methyl]phenyl]methyl]-dimethylazanium;dibromide
    • 101710-65-0
    • N,N'-[1,4-Phenylenebis(methylene)]bis(2-hydroxy-N,N-dimethylethan-1-aminium) dibromide
    • Inchi: 1S/C16H30N2O2.2BrH/c1-17(2,9-11-19)13-15-5-7-16(8-6-15)14-18(3,4)10-12-20;;/h5-8,19-20H,9-14H2,1-4H3;2*1H/q+2;;/p-2
    • Chiave InChI: WWYXBLZQXIMTBQ-UHFFFAOYSA-L
    • Sorrisi: [Br-].[Br-].OCC[N+](C)(C)CC1C=CC(=CC=1)C[N+](C)(C)CCO

Proprietà calcolate

  • Massa esatta: 409.8326
  • Massa monoisotopica: 440.067403
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 8
  • Complessità: 244
  • Conteggio di unità legate in modo Covalent: 3
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 40.5

Proprietà sperimentali

  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • PSA: 39.8
  • LogP: -5.16800
Fornitori consigliati
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.